molecular formula C13H8N2S B1197640 Imidazo(4,5,1-kl)phenoxazine CAS No. 202-25-5

Imidazo(4,5,1-kl)phenoxazine

Cat. No.: B1197640
CAS No.: 202-25-5
M. Wt: 224.28 g/mol
InChI Key: SKBGUSYEPZUTBA-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-kl)phenoxazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, material science, and chemical biology. This compound is characterized by a fused ring system that includes both imidazole and phenoxazine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(4,5,1-kl)phenoxazine typically involves the construction of the imidazole ring followed by its fusion with the phenoxazine moiety. One common method includes the cyclization of 4,5-dihydroxyimidazolidin-2-ones with thiosemicarbazide under acidic catalysis . Another approach involves the reaction of 1-(2-isocyanophenyl)-1H-imidazole with appropriate reagents to form the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-kl)phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-4-sulfonamides, while substitution reactions can introduce various functional groups onto the phenoxazine ring .

Scientific Research Applications

Imidazo(4,5,1-kl)phenoxazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Imidazo(4,5,1-kl)phenoxazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

8-thia-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c1-2-6-11-10(5-1)15-8-14-9-4-3-7-12(16-11)13(9)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBGUSYEPZUTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NC4=C3C(=CC=C4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174040
Record name Imidazo(4,5,1-kl)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202-25-5
Record name Imidazo(4,5,1-kl)phenoxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(4,5,1-kl)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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